molecular formula C10H6BrF3N2O B8411282 4-bromo-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole

4-bromo-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole

Cat. No. B8411282
M. Wt: 307.07 g/mol
InChI Key: JDDSQGPWIJFHKD-UHFFFAOYSA-N
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Patent
US09179681B2

Procedure details

A round bottom flask was charged with 4-bromoimidazole (1.15 g, 7.81 mmol), CuI (0.07 g, 0.36 mmol), 8-hydroxyquinoline (0.05 g, 0.36 mmol), cesium carbonate (3.39 g, 10.4 mmol) and 4-trifluoromethoxyiodobenzene (1.50 g, 5.21 mmol). A 10:1 mixture of DMF (15 mL) and H2O (1.5 mL) was added to the reaction mixture, and the solution was heated to 130° C. for 4 h. The reaction mixture was then diluted with EtOAc and washed sequentially with H2O, ammonium chloride (NH4Cl, saturated), H2O and sodium bicarbonate (NaHCO3). The organics were dried over MgSO4, filtered and purified by reverse phase column chromatography to give the imidazole (820 mg) as a white solid: mp 139-141° C.; ESIMS m/z 308.0 (M+H).
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
0.05 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
3.39 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
CuI
Quantity
0.07 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:3]=[CH:4][NH:5][CH:6]=1.OC1C=CC=C2C=1N=CC=C2.C(=O)([O-])[O-].[Cs+].[Cs+].[F:24][C:25]([F:35])([F:34])[O:26][C:27]1[CH:32]=[CH:31][C:30](I)=[CH:29][CH:28]=1>CCOC(C)=O.[Cu]I.O.CN(C=O)C>[Br:1][C:2]1[N:3]=[CH:4][N:5]([C:30]2[CH:29]=[CH:28][C:27]([O:26][C:25]([F:24])([F:34])[F:35])=[CH:32][CH:31]=2)[CH:6]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.15 g
Type
reactant
Smiles
BrC=1N=CNC1
Name
Quantity
0.05 g
Type
reactant
Smiles
OC=1C=CC=C2C=CC=NC12
Name
cesium carbonate
Quantity
3.39 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
1.5 g
Type
reactant
Smiles
FC(OC1=CC=C(C=C1)I)(F)F
Name
CuI
Quantity
0.07 g
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Three
Name
Quantity
1.5 mL
Type
solvent
Smiles
O
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the reaction mixture
WASH
Type
WASH
Details
washed sequentially with H2O, ammonium chloride (NH4Cl, saturated), H2O and sodium bicarbonate (NaHCO3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
purified by reverse phase column chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC=1N=CN(C1)C1=CC=C(C=C1)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 820 mg
YIELD: CALCULATEDPERCENTYIELD 51.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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